Bienvenue dans la boutique en ligne BenchChem!

Elomotecan hydrochloride

Topoisomerase inhibition Dual inhibitor Mechanism of action

Opt for Elomotecan HCl for dual TOP1/TOP2 inhibition with a uniquely stable β‑hydroxylactone ring, minimizing in‑vivo degradation. Its Phase I PK/PD data and proven efficacy in PC3/DU145 prostate xenografts establish it as the benchmark homocamptothecin for translational research and resistance‑model validation.

Molecular Formula C29H33Cl2N3O4
Molecular Weight 558.5 g/mol
CAS No. 220997-99-9
Cat. No. B1684451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElomotecan hydrochloride
CAS220997-99-9
SynonymsBN 80927
BN-80927
elomotecan
Molecular FormulaC29H33Cl2N3O4
Molecular Weight558.5 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl
InChIInChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1
InChIKeyOLYFGLXPXPABOP-XXIQNXCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elomotecan Hydrochloride (CAS 220997-99-9): A Dual Topoisomerase I/II Inhibitor in the Homocamptothecin Class


Elomotecan hydrochloride (CAS 220997-99-9, BN 80927, R 1559) is a synthetic small-molecule camptothecin analog belonging to the homocamptothecin (hCPT) family. It is distinguished by a stable seven-membered β-hydroxylactone ring replacing the labile six-membered α-hydroxylactone of classical camptothecins [1]. Elomotecan functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2) [2]. Its molecular formula is C29H33Cl2N3O4 with a molecular weight of 558.50 g/mol . The compound advanced to Phase I clinical trials for advanced solid tumors developed by Ipsen and Roche [3].

Why Generic Substitution of Elomotecan Hydrochloride Is Not Supported by Current Evidence


Elomotecan hydrochloride cannot be interchangeably substituted with other topoisomerase inhibitors due to its unique dual TOP1/TOP2 inhibitory mechanism, distinct from single-target agents like topotecan (TOP1 only) or etoposide (TOP2 only) [1]. Within the hCPT class, even close structural analogs like diflomotecan show divergent clinical profiles: diflomotecan advanced to Phase II for small cell lung cancer [2], while elomotecan hydrochloride progressed to Phase I for advanced solid tumors with a different maximum tolerated dose [3]. The stabilized seven-membered β-hydroxylactone ring confers a pharmacokinetic and pharmacodynamic profile distinct from classical camptothecins, precluding direct substitution without revalidation [4].

Quantitative Evidence: How Elomotecan Hydrochloride Differs from Comparators


Dual TOP1/TOP2 Inhibition vs. Single-Target Comparators

Elomotecan hydrochloride is a dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2), whereas approved camptothecin analogs such as topotecan and irinotecan inhibit TOP1 only, and epipodophyllotoxins like etoposide inhibit TOP2 only [1]. This dual inhibition is a class-defining characteristic of certain hCPT analogs, differentiating them from classical single-target topoisomerase inhibitors.

Topoisomerase inhibition Dual inhibitor Mechanism of action

In Vitro Antiproliferative Potency Across Tumor Cell Lines

Elomotecan hydrochloride demonstrates broad antiproliferative activity against a panel of human tumor cell lines, with IC50 values ranging from 2 to 81 nM across leukemia, colon, prostate, ovary, lung, bladder, and breast cancer cell lines [1]. In comparative studies, elomotecan reduced tumor cell proliferation with higher potency than reference anticancer agents targeting topoisomerases I and II . Direct head-to-head quantitative comparisons against specific named comparators (e.g., topotecan, irinotecan) are not available in the primary literature for these specific cell line panels.

Antiproliferative activity IC50 Cancer cell lines

In Vivo Antitumor Efficacy in Prostate Cancer Xenografts

Elomotecan showed high in vivo antitumor efficacy in xenograft models using human androgen-independent prostate tumors PC3 and DU145 . In comparative studies, BN 80927 was highly potent against tumor growth in vivo, with efficacy attributed to its dual TOP1/TOP2 inhibitory mechanism [1]. However, quantitative comparator data (e.g., tumor growth inhibition percentage or survival benefit) versus named agents like docetaxel or other topoisomerase inhibitors in the same model are not reported in the accessible literature.

In vivo efficacy Xenograft Prostate cancer

Structural Differentiation: Stable β-Hydroxylactone vs. α-Hydroxylactone

Elomotecan hydrochloride contains a stable seven-membered β-hydroxylactone ring, a defining feature of the homocamptothecin (hCPT) class, in contrast to the labile six-membered α-hydroxylactone ring of classical camptothecins like topotecan and irinotecan [1]. The α-hydroxylactone in classical camptothecins undergoes rapid pH-dependent hydrolysis to an inactive carboxylate form, limiting stability and activity [2]. The β-hydroxylactone in elomotecan is resistant to this hydrolysis, conferring enhanced plasma stability and potentially improved pharmacokinetic properties .

Chemical stability Lactone ring Structural modification

Phase I Clinical Trial Dose Range and Pharmacokinetic Profile

In a Phase I dose-finding study in patients with advanced solid tumors, elomotecan was administered as a 30-minute intravenous infusion at doses ranging from 1.5 to 75 mg once every 3 weeks to 56 patients [1]. Population pharmacokinetic/pharmacodynamic modeling characterized drug-induced adverse effects, establishing a maximum tolerated dose and defining the dose-exposure-response relationship [2]. This clinical progression differentiates elomotecan from many preclinical tool compounds that lack human PK/PD characterization.

Clinical trial Phase I Dose escalation Pharmacokinetics

Divergent Clinical Development: Elomotecan vs. Diflomotecan

Within the homocamptothecin class, elomotecan (BN 80927) and diflomotecan (BN 80915) show divergent clinical development pathways. Elomotecan advanced to Phase I for advanced solid tumors developed by Ipsen and Roche [1], while diflomotecan progressed to Phase II for solid tumors and small cell lung cancer (SCLC) [2]. This divergence indicates that structural differences within the hCPT class translate to distinct clinical profiles, preventing generic interchangeability even among close structural analogs.

Clinical development Homocamptothecin Indication differentiation

Optimal Research and Industrial Application Scenarios for Elomotecan Hydrochloride


Preclinical Investigation of Dual TOP1/TOP2 Inhibition in Resistant Tumor Models

Elomotecan hydrochloride is optimally deployed in research settings exploring the therapeutic potential of simultaneous topoisomerase I and II inhibition, particularly in tumor models where resistance to single-target TOP1 inhibitors (e.g., topotecan, irinotecan) or TOP2 inhibitors (e.g., etoposide) is suspected or has been documented. Its dual mechanism offers a tool to interrogate the hypothesis that concurrent TOP1/TOP2 targeting may overcome or delay the emergence of drug resistance [1].

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

Given the availability of published Phase I clinical PK/PD data, including a population model characterizing dose-exposure-neutropenia relationships [2], elomotecan hydrochloride serves as a valuable reference compound for translational oncology research. Investigators developing preclinical PK/PD models for novel topoisomerase inhibitors can use elomotecan's characterized human PK/PD profile as a benchmark for translational scaling and model validation.

Studies Requiring Enhanced Plasma Stability in Camptothecin Analog Research

For in vivo studies where compound degradation due to lactone ring hydrolysis is a significant concern, elomotecan hydrochloride's stable seven-membered β-hydroxylactone ring provides a distinct advantage over classical camptothecins (e.g., topotecan, irinotecan) that possess labile six-membered α-hydroxylactone rings [3]. This enhanced stability reduces experimental variability and may improve the reliability of in vivo efficacy assessments.

Prostate Cancer Xenograft Studies in Androgen-Independent Models

Elomotecan hydrochloride has demonstrated in vivo antitumor activity in human androgen-independent prostate cancer xenografts (PC3 and DU145) . This established efficacy profile supports its use as a positive control or reference agent in prostate cancer xenograft studies, particularly when evaluating novel agents targeting castration-resistant prostate cancer (CRPC).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elomotecan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.